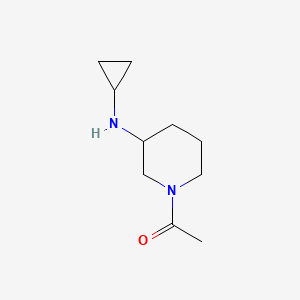

1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone

Description

1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone is a piperidine-derived compound featuring a cyclopropylamino substituent at the 3-position of the piperidine ring and an acetyl group at the 1-position. This structure combines the conformational flexibility of piperidine with the steric and electronic effects of the cyclopropyl group, making it a molecule of interest in medicinal chemistry and organic synthesis.

The cyclopropyl group is known to enhance metabolic stability and modulate lipophilicity, which could influence pharmacokinetic properties. Piperidine scaffolds are prevalent in bioactive molecules, including antipsychotics (e.g., iloperidone intermediates) and enzyme inhibitors, underscoring the pharmacological relevance of such derivatives .

Properties

IUPAC Name |

1-[3-(cyclopropylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8(13)12-6-2-3-10(7-12)11-9-4-5-9/h9-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWQBCTVFJVETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201233022 | |

| Record name | Ethanone, 1-[3-(cyclopropylamino)-1-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201233022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353986-88-5 | |

| Record name | Ethanone, 1-[3-(cyclopropylamino)-1-piperidinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[3-(cyclopropylamino)-1-piperidinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201233022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone typically involves the reaction of cyclopropylamine with piperidinone under specific conditions. One common method includes the use of a cyclization reaction where cyclopropylamine is reacted with a piperidinone derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications of 1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone

This compound (C10H18N2O) is a piperidine derivative with applications spanning chemistry, biology, medicine, and industry. Its unique cyclopropylamino group imparts distinct chemical and biological properties, making it valuable in research and potential therapeutic applications.

Applications Overview

- Chemistry: this compound serves as a building block in synthesizing more complex molecules.

- Biology: It acts as a probe to study biological processes involving piperidine derivatives.

- Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.

- Industry: It is used in producing pharmaceuticals and other fine chemicals.

Chemical Reactions and Properties

This compound undergoes various chemical reactions:

- Oxidation: Can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert it into different amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution: It can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles. Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest it may modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. Its potential to influence neurotransmitter dynamics positions it as a candidate for treating conditions such as depression and anxiety. Research indicates that similar compounds have been associated with beneficial effects in various neurological disorders. The unique cyclopropylamino group enhances its interaction with neurotransmitter receptors, potentially leading to novel therapeutic pathways.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Physicochemical and Spectroscopic Properties

- Cyclopropylamino vs.

- Isomerization Dynamics: Substituents proximal to the acetyl group influence amide bond isomerization. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits temperature-dependent NMR chemical shift coalescence due to rotational barriers (~67 kJ/mol) . Similar behavior is expected in cyclopropylamino derivatives, though steric effects may alter isomerization rates.

Key Research Findings

- Synthetic Accessibility: Chloroacetyl intermediates (e.g., 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone) react efficiently with piperidine or substituted amines to yield ethanone derivatives, enabling modular synthesis of diverse analogs .

- Biological Screening : Tetrazole-piperidine hybrids (e.g., compounds 22–28) show antioxidant and antimicrobial activity, suggesting that electron-withdrawing groups (e.g., tetrazole) enhance redox properties .

- Conformational Analysis : Variable-temperature NMR studies reveal that substituents near the acetyl group significantly impact rotational barriers, a critical factor in drug-receptor binding kinetics .

Biological Activity

1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone, a compound with the molecular formula C10H18N2O, belongs to the class of piperidine derivatives. It has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly in the context of neurological disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The specific pathways involved are still under investigation, but its potential to influence neurotransmitter dynamics positions it as a candidate for treating conditions such as depression and anxiety.

Therapeutic Potential

Research indicates that compounds similar to this compound have been associated with beneficial effects in various neurological disorders. Its unique cyclopropylamino group enhances its interaction with neurotransmitter receptors, potentially leading to novel therapeutic pathways not fully explored by existing treatments .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 8-[3-amino-piperidin-1-yl]purine | Structure | Known for anti-diabetic properties. |

| (R)-1-(3-(Cyclopropyl(2-hydroxyethyl)amino)piperidine) | Structure | Exhibits neuroprotective effects. |

| 4-(Cyclopropylmethyl)piperidine | Structure | Focused on pain management applications. |

The cyclopropylamino group in this compound is pivotal for its unique pharmacological profile .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to serotonin and dopamine receptors. These studies suggest that the compound can effectively modulate receptor activity, which is critical for developing treatments targeting mood disorders .

Synthetic Applications

This compound serves as a valuable building block in the synthesis of more complex molecules within medicinal chemistry. Its versatility allows researchers to modify its structure to enhance biological activity further or tailor it for specific therapeutic applications.

Potential Side Effects and Considerations

While promising, the biological activity of this compound requires comprehensive evaluation regarding potential side effects and toxicity. Ongoing research aims to establish a clearer understanding of its safety profile in various biological contexts .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(Cyclopropylamino)piperidin-1-yl)ethanone, and how is the product characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclopropylamine can react with a substituted piperidine precursor under reflux in anhydrous solvents (e.g., dichloromethane or THF) with a base like triethylamine. Post-synthesis, characterization relies on 1H-NMR (e.g., δ 1.57–1.99 ppm for piperidine protons, δ 0.75–1.11 ppm for cyclopropyl groups) and mass spectrometry to confirm molecular weight . HPLC or GC-MS is used to verify purity (>95%) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation risks (H333 hazard) .

- Waste Disposal: Segregate organic waste and coordinate with certified hazardous waste disposal services .

- Storage: Keep in airtight containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong acids/oxidizers) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates for cyclopropylamine coupling .

- Catalyst Screening: Lewis acids (e.g., AlCl₃) or Pd-based catalysts may improve regioselectivity in piperidine functionalization .

- Temperature Control: Gradual heating (e.g., 60–80°C) minimizes side reactions like cyclopropane ring opening .

- In-line Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Nuclear NMR: Combine 13C-NMR and 2D-COSY to distinguish overlapping signals (e.g., piperidine vs. cyclopropyl protons) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry by growing single crystals in slow-evaporation setups (e.g., using chloroform/hexane) .

- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ORCA) to confirm assignments .

Q. How can computational methods predict physicochemical properties and bioactivity?

Methodological Answer:

- QSAR Modeling: Use Quantitative Structure-Activity Relationship (QSAR) tools to correlate logP, polar surface area, and solubility with membrane permeability .

- Molecular Docking: Simulate binding interactions with target proteins (e.g., GPCRs or kinases) using AutoDock Vina or Schrödinger Suite .

- ADMET Prediction: Apply platforms like SwissADME to estimate pharmacokinetic profiles (e.g., CYP450 inhibition, BBB penetration) .

Q. What strategies assess the biological activity of piperidine derivatives like this compound?

Methodological Answer:

- In Vitro Assays: Screen for enzyme inhibition (e.g., acetylcholinesterase) using fluorometric or colorimetric readouts .

- Cellular Uptake Studies: Label the compound with ³H or 14C isotopes to quantify intracellular accumulation via scintillation counting .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation by LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.